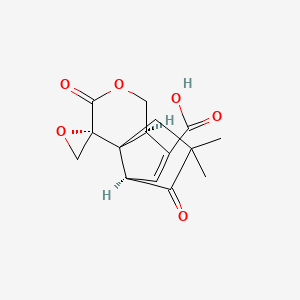
Pentalenolactone G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentalenolactone G, also known as this compound, is a useful research compound. Its molecular formula is C15H16O6 and its molecular weight is 292.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Pentalenolactone G exhibits significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Research has demonstrated that it effectively inhibits the growth of:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
In a study, this compound showed minimum inhibitory concentrations (MICs) of 16 μg/mL against Staphylococcus aureus and 32 μg/mL against Escherichia coli, indicating its potential as an antibiotic agent .
Antiviral Activity
This compound has also been identified as a potent antiviral agent. It inhibits the replication of DNA viruses such as herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) . The mechanism involves the irreversible inactivation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme, which is crucial for viral replication .
Inhibition of Cell Proliferation
This compound has been shown to inhibit vascular smooth muscle cell proliferation. This property suggests potential therapeutic applications in treating conditions characterized by excessive cell growth, such as atherosclerosis .
Biosynthesis Research
The biosynthetic pathway of this compound has been extensively studied, revealing insights into its production from Streptomyces species. The gene cluster responsible for its biosynthesis has been identified, allowing for genetic manipulation to enhance production yields .
Table: Key Features of this compound
| Feature | Description |
|---|---|
| Chemical Structure | Sesquiterpenoid lactone |
| Source | Isolated from Streptomyces species |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Antiviral Activity | Inhibits replication of HSV-1 and HSV-2 |
| Cell Proliferation Inhibition | Reduces vascular smooth muscle cell proliferation |
| Biosynthesis | Gene cluster identified in Streptomyces |
Synthetic Applications
In synthetic chemistry, this compound serves as an important intermediate for various chemical transformations. Its unique structure allows for retroaddition or cycloreversion reactions, which are valuable in the synthesis of complex organic molecules .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that this compound could be developed into a new class of antibiotics due to its potent activity against resistant strains .
Case Study 2: Antiviral Mechanism
Research focusing on the antiviral properties revealed that this compound's mechanism involves the alkylation of GAPDH, leading to its irreversible inactivation. This discovery opens avenues for developing antiviral therapies targeting similar pathways .
Eigenschaften
CAS-Nummer |
67055-57-6 |
|---|---|
Molekularformel |
C15H16O6 |
Molekulargewicht |
292.28 g/mol |
IUPAC-Name |
(1R,4aR,6aR)-8,8-dimethyl-2,7-dioxospiro[4,4a,6a,9-tetrahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid |
InChI |
InChI=1S/C15H16O6/c1-13(2)5-14-8(10(13)16)3-7(11(17)18)9(14)4-20-12(19)15(14)6-21-15/h3,8-9H,4-6H2,1-2H3,(H,17,18)/t8-,9-,14?,15+/m0/s1 |
InChI-Schlüssel |
WQRJQQRKICTEAK-DBHPFHKZSA-N |
SMILES |
CC1(CC23C(COC(=O)C24CO4)C(=CC3C1=O)C(=O)O)C |
Isomerische SMILES |
CC1(CC23[C@@H](COC(=O)[C@]24CO4)C(=C[C@H]3C1=O)C(=O)O)C |
Kanonische SMILES |
CC1(CC23C(COC(=O)C24CO4)C(=CC3C1=O)C(=O)O)C |
Synonyme |
pentalenolactone G |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















